4,4-Diethoxybut-2-en-1-ol

Catalog No.
S14153423
CAS No.
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4-Diethoxybut-2-en-1-ol

Product Name

4,4-Diethoxybut-2-en-1-ol

IUPAC Name

(E)-4,4-diethoxybut-2-en-1-ol

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-3-10-8(11-4-2)6-5-7-9/h5-6,8-9H,3-4,7H2,1-2H3/b6-5+

InChI Key

SKMOVPLFPBVYIR-AATRIKPKSA-N

Canonical SMILES

CCOC(C=CCO)OCC

Isomeric SMILES

CCOC(/C=C/CO)OCC

4,4-Diethoxybut-2-en-1-ol is an organic compound characterized by its unique structure, which includes a double bond and two ethoxy groups attached to a butene backbone. Its molecular formula is C8H16O3C_8H_{16}O_3, and it features a hydroxyl group (-OH) that contributes to its reactivity and potential biological activity. This compound is of interest in various fields, including organic synthesis and medicinal chemistry.

Due to the presence of its double bond and hydroxyl group. Some notable reactions include:

  • Nucleophilic Addition: The double bond can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbon atoms of the alkene.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, particularly under acidic conditions.
  • Dehydration Reactions: Under certain conditions, 4,4-diethoxybut-2-en-1-ol can lose water to form more stable alkenes or cyclic compounds.

These reactions make it a versatile intermediate in organic synthesis.

Several synthesis methods for 4,4-diethoxybut-2-en-1-ol have been reported:

  • Base-Catalyzed Reactions: The compound can be synthesized through base-catalyzed reactions involving diethyl malonate and other reagents under controlled conditions.
  • Grignard Reactions: Utilizing Grignard reagents with appropriate ketones or aldehydes may yield this compound as part of a multi-step synthesis.
  • Condensation Reactions: Condensation reactions between suitable alcohols and aldehydes or ketones can also lead to the formation of 4,4-diethoxybut-2-en-1-ol.

These methods highlight the compound's accessibility for synthetic chemists.

4,4-Diethoxybut-2-en-1-ol has potential applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Given its structural features, it may be explored for developing new therapeutic agents.
  • Material Science: Its unique properties could be utilized in creating novel materials or coatings.

Several compounds share structural similarities with 4,4-diethoxybut-2-en-1-ol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4,4-Dimethylhex-2-en-1-olContains two methyl groups instead of ethoxy groupsHigher hydrophobicity due to methyl groups
4,4,4-Trifluorobut-2-en-1-olContains trifluoromethyl groupIncreased electronegativity affects reactivity
5-Diethoxymethyl-1,1-diethoxy...More complex structure with additional functional groupsPotentially different biological activities

These comparisons illustrate the uniqueness of 4,4-diethoxybut-2-en-1-ol in terms of its functional groups and potential applications. Each compound's unique features contribute to its distinct reactivity and biological properties.

Phase-Transfer Catalysis in Cyclopropane Ring-Opening Reactions

The synthesis of 4,4-diethoxybut-2-en-1-ol derivatives often involves ring-opening reactions of strained cyclopropane intermediates under phase-transfer conditions. A pivotal study demonstrated that 1,1-dibromo-2-chloro-2-methylcyclopropane undergoes ring-opening in the presence of triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst and ethanol as a nucleophile. Notably, the amount of ethanol critically determines the reaction pathway:

  • Without ethanol: The cyclopropane remains intact, yielding 1,1-dibromo-2-chloro-2-methylcyclopropane as the sole product.
  • With excess ethanol: Ring-opening occurs, producing 1,1-diethoxybut-2-yne (40% yield) and 3,3-diethoxybut-1-yne (40% yield) in a 1:1 ratio.

The mechanism proceeds via a cyclopropene intermediate (Scheme 2 in ), where ethanol attacks the electrophilic carbon atoms. This reaction highlights the dual role of ethanol as both a solvent and a nucleophile, enabling efficient ring-opening under mild conditions.

Reaction ConditionsCatalystAdditiveProducts FormedYield
50% NaOH, TEBA, no ethanolTEBANone1,1-dibromo-2-chloro-2-methylcyclopropane95%
50% NaOH, TEBA, 8 equiv ethanolTEBAEthanol1,1-diethoxybut-2-yne + 3,3-diethoxybut-1-yne80%

Regioselective Ethanol vs. Ethoxide Attack Patterns

The regioselectivity of nucleophilic attack on cyclopropane derivatives is profoundly influenced by the nature of the nucleophile. Ethanol and ethoxide exhibit divergent attack patterns:

  • Ethanol: Preferentially attacks the C-3 position of the cyclopropene intermediate, leading to 1,1-diethoxybut-2-yne. This preference arises from the lower steric hindrance at C-3 and the ability of ethanol to stabilize transient charges through hydrogen bonding.
  • Ethoxide: Targets the C-2 position due to its stronger nucleophilicity and base-mediated deprotonation, yielding 3,3-diethoxybut-1-yne.

This regioselectivity is mechanistically significant, as it enables the synthesis of distinct alkyne derivatives from a common intermediate. The table below summarizes the outcomes:

NucleophileAttack PositionProductKey Feature
EthanolC-31,1-diethoxybut-2-yneConjugated enol ether
EthoxideC-23,3-diethoxybut-1-yneTerminal alkyne with ethoxy groups

Hydrogen Bonding-Directed Reaction Pathways

Hydrogen bonding plays a pivotal role in steering reaction pathways toward desired products. Introducing a diethoxymethyl group at the C-2 position of cyclopropane derivatives redirects ethanol’s nucleophilic attack from C-3 to C-2. This redirection occurs via hydrogen bonding between the ethanol’s hydroxyl group and the diethoxymethyl substituent, which preorganizes the transition state to favor C-2 attack. For example:

  • Substrate: 1,1-dibromo-2-chloro-2-diethoxymethylcyclopropane
  • Reaction: Phase-transfer conditions (TEBA, 50% NaOH, ethanol)
  • Product: 3,3,4,4-tetraethoxybutyne (95% yield).

This strategy demonstrates how non-covalent interactions can override inherent regiochemical preferences, enabling precise control over product formation.

SubstituentHydrogen Bonding CapabilityAttack PositionProductYield
DiethoxymethylHighC-23,3,4,4-tetraethoxybutyne95%
MethylLowC-31,1-diethoxybut-2-yne40%

Role in Carbohydrate Mimic Development

Carbohydrate Mimic Synthesis Applications

4,4-Diethoxybut-2-en-1-ol has emerged as a significant precursor in the development of carbohydrate mimics, particularly in the synthesis of deoxygenated sugar analogs [1] [2]. Research conducted by Sydnes and colleagues demonstrates that compounds derived from related tetraethoxybutyne structures can be effectively converted to partially protected and deoxygenated pentafuranoses through systematic chemical transformations [1]. The alkenol functionality of 4,4-diethoxybut-2-en-1-ol provides an ideal starting point for dihydroxylation reactions that generate vicinal diol patterns characteristic of carbohydrate structures [1].

The synthetic pathway typically involves the use of osmium-catalyzed dihydroxylation reactions, where the alkene double bond of 4,4-diethoxybut-2-en-1-ol undergoes stereoselective oxidation to yield diol products [1]. Studies have shown that Sharpless asymmetric dihydroxylation conditions can be applied to homoallylic alcohol derivatives, resulting in excellent yields of carbohydrate-like products with defined stereochemistry [1]. The presence of the free hydroxyl group in the molecule plays a crucial role in directing the stereochemical outcome of these transformations [1].

Reaction TypeSubstrateProduct YieldStereoselectivity
Osmium Dihydroxylation4,5,5-triethoxypent-3-en-1-ol85-95%High
Sharpless Asymmetric DihydroxylationHomoallylic alcohols80-90%Excellent
Ketal DeprotectionProtected diols70-85%N/A

The methodology has been successfully extended to the preparation of fluorinated carbohydrate analogs, where perfluoroalkyl groups are incorporated into the sugar framework [3]. This approach has yielded novel deoxygenated furanoses and pyranoses with perfluoroalkyl substitution at specific positions, expanding the structural diversity available for biological evaluation [3].

Precursor for Functionalized Alkenols and Alkynols

4,4-Diethoxybut-2-en-1-ol serves as an excellent precursor for the synthesis of more complex functionalized alkenols and alkynols through various chemical transformations [1] [4]. The compound can undergo selective oxidation and reduction reactions that modify the alkene functionality while preserving the protected carbonyl group [1]. Research demonstrates that the triple bond precursors related to this compound can be reduced stereoselectively using Lindlar catalyst to yield Z-allylic alcohols, or alternatively treated with lithium aluminum hydride under controlled conditions to produce E-allylic alcohols [1].

The synthetic versatility extends to the preparation of enol ethers through specific reduction conditions [1]. When lithium aluminum hydride reduction is performed in tetrahydrofuran at low temperatures, the reaction proceeds through a different pathway, yielding substituted triethoxypent-en-ol derivatives [1]. These enol ether products represent valuable intermediates for further synthetic elaboration, particularly in the context of natural product synthesis [1].

Chain elongation reactions represent another important application of 4,4-diethoxybut-2-en-1-ol derivatives [1]. The compound can be converted to corresponding acetylides through treatment with organometallic bases, enabling subsequent reactions with aldehydes and ketones to produce propargylic alcohols [1]. Studies show that ethylmagnesium bromide provides superior results compared to butyllithium for acetylide formation, yielding propargylic alcohols in good to excellent yields when reacted with electron-deficient carbonyl compounds [1].

Carbonyl SubstrateYield (%)Reaction Conditions
Formaldehyde92Ethylmagnesium bromide, THF
Diethyl ketone75Ethylmagnesium bromide, THF
Acetaldehyde75Ethylmagnesium bromide, THF
Benzaldehyde70Ethylmagnesium bromide, THF
p-Methoxybenzaldehyde32Ethylmagnesium bromide, THF

Ketal Deprotection Strategies in Multi-Step Syntheses

The ketal functionality in 4,4-diethoxybut-2-en-1-ol provides crucial protection for the underlying carbonyl group during multi-step synthetic sequences [1] [5]. Research has established various protocols for selective ketal deprotection that enable access to the corresponding aldehyde or ketone functionalities under controlled conditions [1]. Mild acidic conditions using phosphoric acid or Dowex 50W resin effectively remove the ethoxy protecting groups while maintaining the integrity of other functional groups in the molecule [1].

Studies demonstrate that formic acid treatment in pentane-water mixtures provides an effective method for converting ketal-protected allylic alcohols to the corresponding hydroxyketones [1]. This transformation is particularly valuable in carbohydrate synthesis, where the resulting ketone can undergo further cyclization reactions to form hemiketal structures [1]. The cyclization process occurs spontaneously under the reaction conditions, yielding products that closely resemble natural sugar frameworks [1].

Advanced deprotection strategies have been developed for selective removal of terminal ketal groups in the presence of internal protecting groups [6]. Recent research describes the use of acetic acid-water-dimethoxyethane systems for regioselective deprotection of isopropylidene ketals from deoxyglycosides [6]. This methodology enables precise control over which protecting groups are removed during synthetic sequences, allowing for complex molecule assembly [6].

Deprotection MethodConditionsSelectivityYield Range
Phosphoric acidMoist acetone, room temperatureGeneral ketal removal85-95%
Formic acidPentane-water, refluxKetal to ketone70-85%
Acetic acid-DMEAcOH/H₂O/DME systemTerminal vs internal80-90%
Dowex 50WAcetone, room temperatureMild conditions75-85%

Electrochemical deprotection methods have also been investigated for ketal removal under neutral conditions [5]. These approaches offer advantages in terms of functional group tolerance and elimination of acidic waste products [5]. The electrochemical methods utilize lithium perchlorate as both electrolyte and oxygen source, providing an environmentally friendly alternative to traditional acid-catalyzed deprotection [5].

4,4-Diethoxybut-2-en-1-ol represents a unique class of bifunctional compounds containing both acetal and allylic alcohol moieties. Understanding its mechanistic behavior requires comprehensive analysis of three key transformation pathways: acid-mediated ketal cleavage, nucleophilic addition to acetylenic ketones, and stability under various solvent conditions [1] [2]. This investigation provides fundamental insights into the reactivity patterns and stability profiles governing these transformations.

Acid-Mediated Ketal Cleavage Pathways

The acid-mediated cleavage of ketals and acetals follows a well-established unimolecular mechanism (A-1) characterized by sequential protonation and alcohol elimination steps [1] [3]. In the context of 4,4-diethoxybut-2-en-1-ol, the acetal functionality undergoes systematic degradation through a multistep process involving initial protonation of one ethoxy group, followed by formation of a stabilized oxonium ion intermediate [4].

The mechanism proceeds through several distinct phases. The initial step involves protonation of one of the ethoxy oxygens, converting it into a superior leaving group [1]. This protonation step is rapid and reversible, establishing a pre-equilibrium with the conjugate acid of the substrate [5]. The rate-determining step occurs with the departure of the protonated ethanol molecule, generating a resonance-stabilized oxonium-carbonium ion [3] [4]. This intermediate exhibits enhanced stability due to the adjacent double bond system, which provides additional resonance stabilization through π-electron delocalization [6].

Water nucleophilic attack on the oxonium ion leads to hemiacetal formation, which undergoes subsequent protonation and elimination of the second ethoxy group [1] [3]. The overall transformation converts the diethyl acetal into the corresponding aldehyde with liberation of two ethanol molecules [4]. The reaction rate demonstrates strong dependence on acid concentration, with pseudo-first-order kinetics observed under excess acid conditions [7].

SubstrateAcid CatalystMechanismRate-determining StepRelative Rate
Diethyl acetalH+A-1Alcohol elimination1.0
Benzophenone dimethyl acetalH+A-1Alcohol elimination0.35
Cyclic acetalsH+A-1Alcohol elimination0.8-1.2
DioxolanesH+A-1Alcohol elimination1.5-2.0
DioxanesH+A-1Alcohol elimination0.6-1.0

Mechanistic studies reveal that the hydrolysis proceeds through an A-2 mechanism under certain conditions, particularly in the presence of supramolecular catalysts or in basic solutions [2] [8]. The A-2 pathway involves concerted proton transfer and carbon-oxygen bond cleavage, resulting in different kinetic isotope effects compared to the classical A-1 mechanism [2]. The solvent isotope effect (k(H2O)/k(D2O) = 0.62) and negative activation entropy (ΔS‡ = -9 cal mol-1 K-1) provide strong evidence for the A-2 mechanism under specific conditions [2] [8].

The pH dependence of acetal hydrolysis demonstrates dramatic rate variations with small changes in solution acidity [6]. At pH 5.0, the hydrolysis rate decreases by approximately three-fold upon increasing pH to 5.5, and by an additional three-fold at pH 6.0 [6]. This pH sensitivity reflects the critical role of protonation in activating the acetal linkage toward nucleophilic attack [6].

Nucleophilic Addition to Acetylenic Ketones

Acetylenic ketones represent highly reactive electrophiles that undergo facile nucleophilic addition reactions with various nucleophilic species [9] [10]. The electron-withdrawing effect of the carbonyl group activates the adjacent acetylenic carbon toward nucleophilic attack, while the linear geometry of the triple bond provides unhindered access for approaching nucleophiles [10] [11].

The general mechanism involves nucleophilic attack at the β-carbon of the α,β-acetylenic ketone system, following a 1,4-addition pathway [12]. The nucleophile approaches the acetylenic carbon at an angle of approximately 105° to the carbon-carbon triple bond axis, forming a tetrahedral intermediate [10] [11]. This intermediate undergoes protonation to yield the final addition product with retention of the carbonyl functionality [10].

Acetylide anions represent particularly effective nucleophiles in these transformations, generating propargylic alcohols through addition to the ketone carbonyl [13] [14]. The reaction proceeds through formation of a tetrahedral alkoxide intermediate, which undergoes protonation during aqueous workup to yield the tertiary alcohol product [14]. The stereochemistry of the addition depends on the steric environment around the carbonyl carbon, with aldehydes generally showing higher reactivity than ketones due to reduced steric hindrance [10] [15].

NucleophileSubstrateProductSelectivityYield (%)
Acetylide anionAcetylenic ketonePropargylic alcoholHigh75-95
Ketone enolateAcetylenic ketoneβ-DiketoneModerate60-80
AmineAcetylenic ketoneβ-Amino ketoneGood70-85
AlcoholAcetylenic ketoneβ-Alkoxy ketoneGood65-80
ThiolAcetylenic ketoneβ-Thio ketoneModerate55-75

The regioselectivity of nucleophilic addition depends on the electronic properties of both the nucleophile and the acetylenic ketone substrate [9] [16]. Electron-rich nucleophiles preferentially attack the more electrophilic β-carbon, while electron-poor nucleophiles may show reduced selectivity [9]. The presence of bulky substituents on the acetylenic carbon can direct nucleophilic attack to less hindered positions [16].

Mechanistic investigations using density functional theory calculations reveal that the activation barrier for nucleophilic addition correlates with the nucleophile basicity and the electrophilicity of the acetylenic carbon [9]. The transition state geometry shows partial bond formation between the nucleophile and the acetylenic carbon, with simultaneous rehybridization from sp to sp2 hybridization [9].

Solvent effects play a crucial role in determining the reaction rate and selectivity of nucleophilic additions to acetylenic ketones [17]. Polar protic solvents generally accelerate the reaction by stabilizing the developing charges in the transition state, while aprotic solvents may favor alternative reaction pathways [17]. The choice of solvent can also influence the stereochemical outcome of the addition, particularly for reactions involving chiral nucleophiles [17].

Stability Profiles Under Various Solvent Conditions

The stability of 4,4-diethoxybut-2-en-1-ol under different solvent conditions depends on multiple factors including solvent polarity, hydrogen bonding ability, and dielectric constant [18] [19]. Solvation effects significantly influence the compound's conformational stability and reactivity toward various transformation pathways [20] [21].

In polar protic solvents such as water and alcohols, the compound experiences destabilization due to competitive hydrogen bonding interactions [19] [22]. The hydroxyl group of the allylic alcohol moiety can form hydrogen bonds with solvent molecules, while the ethoxy groups may undergo solvent-assisted hydrolysis under acidic conditions [18] [23]. The dielectric constant of the solvent plays a crucial role in stabilizing charged intermediates formed during acetal cleavage reactions [18].

SolventPolarityDielectric ConstantStability EffectRelative Stability
WaterHigh78.4Destabilizing0.3
MethanolHigh32.7Stabilizing1.0
EthanolHigh24.5Stabilizing0.9
AcetoneModerate20.7Neutral0.7
DichloromethaneLow8.9Stabilizing1.2
TolueneLow2.4Stabilizing1.1
THFModerate7.6Stabilizing0.8
DMSOHigh47.0Destabilizing0.4

Nonpolar solvents such as toluene and dichloromethane provide enhanced stability for the compound by minimizing solvation of potential ionic intermediates [18] [23]. The lack of hydrogen bonding capability in these solvents prevents competitive interactions with the hydroxyl group, maintaining the compound's structural integrity [23]. However, the solubility of the compound in these solvents may be limited due to the polar nature of the ethoxy and hydroxyl substituents [23].

Aprotic polar solvents like dimethyl sulfoxide (DMSO) and acetonitrile exhibit intermediate effects on compound stability [18] [20]. These solvents can stabilize charged intermediates through dipole-dipole interactions without providing protons for hydrogen bonding [18]. The coordination ability of these solvents with the oxygen atoms of the ethoxy groups may influence the compound's reactivity toward nucleophilic substitution reactions [20].

The temperature dependence of solvent effects reveals that increased thermal energy can overcome solvation barriers, leading to enhanced reactivity in previously stable solvent systems [24]. Thermal degradation studies demonstrate that the compound undergoes different decomposition pathways depending on the solvent environment, with polar solvents generally promoting hydrolysis reactions while nonpolar solvents favor elimination processes [24].

ParameterAcetal formationAcetal hydrolysisNucleophilic additionSolvent interaction
Equilibrium constant (K)0.018 exp[1230/T]55.6 exp[-1230/T]VariableVariable
ΔH° (kJ/mol)-10.2310.23-25 to -45-5 to -15
ΔG° (kJ/mol)-0.270.27-15 to -25-2 to -8
ΔS° (J/mol·K)-33.433.4-50 to -80-20 to -40
Activation energy (kJ/mol)47.952.335-5515-30

The relationship between solvent properties and compound stability can be quantified through linear free energy relationships that correlate solvent parameters with reaction rates and equilibrium constants [25]. The Hammett equation and related correlations provide predictive tools for estimating compound behavior in untested solvent systems [25]. These relationships demonstrate that solvent effects on 4,4-diethoxybut-2-en-1-ol stability follow predictable patterns based on fundamental solvent properties [25].

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

160.109944368 g/mol

Monoisotopic Mass

160.109944368 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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